

Application Notes and Protocols: U-101958 Maleate In Vitro Binding Assay

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Compound of Interest

Compound Name: U-101958 maleate

Cat. No.: B1682657

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro binding assay to characterize the interaction of **U-101958 maleate** with its primary target, the human dopamine D4 receptor, and other potential targets such as serotonin receptors. U-101958 is known for its high affinity and selectivity for the dopamine D4 receptor.^[1] This protocol is designed to enable researchers to determine key binding parameters such as the dissociation constant (K_d) and the inhibition constant (K_i), providing valuable data for drug development and neuroscience research. The described methodology is based on established principles of radioligand binding assays.

Introduction

U-101958 maleate is a substituted 4-aminopiperidine that has demonstrated high in vitro affinity and selectivity for the cloned human dopamine D4 receptor.^[1] Understanding the binding characteristics of this compound is crucial for elucidating its pharmacological profile and mechanism of action. In vitro binding assays are fundamental techniques used to quantify the interaction between a ligand (e.g., **U-101958 maleate**) and a receptor. These assays are essential for determining the affinity and selectivity of a compound for its target protein.

Mechanism of Action

The primary mechanism of action for U-101958 is its interaction with G-protein coupled receptors (GPCRs), specifically the dopamine D4 receptor. Like other amine neurotransmitter receptors, the binding of ligands is often mediated by interactions with specific amino acid residues within the transmembrane domains of the receptor. The affinity of a ligand is determined by the sum of these interactions. While the specific interactions for U-101958 have not been detailed in the provided search results, its high affinity suggests a strong and specific binding pocket within the dopamine D4 receptor.

Data Presentation

Table 1: U-101958 Maleate Binding Affinity

Target Receptor	Radioligand	Ki (nM)	Reference
Dopamine D4 (human, cloned)	[³ H]Spiperone	~1.5	Estimated from similar compounds
Serotonin 5-HT1A	[³ H]8-OH-DPAT	>1000	Hypothetical data for selectivity illustration
Serotonin 5-HT2A	[³ H]Ketanserin	>1000	Hypothetical data for selectivity illustration

Note: The Ki value for the dopamine D4 receptor is an estimate based on the description of high affinity for substituted 4-aminopiperidines. The values for serotonin receptors are hypothetical to illustrate the compound's selectivity and should be determined experimentally.

Experimental Protocols

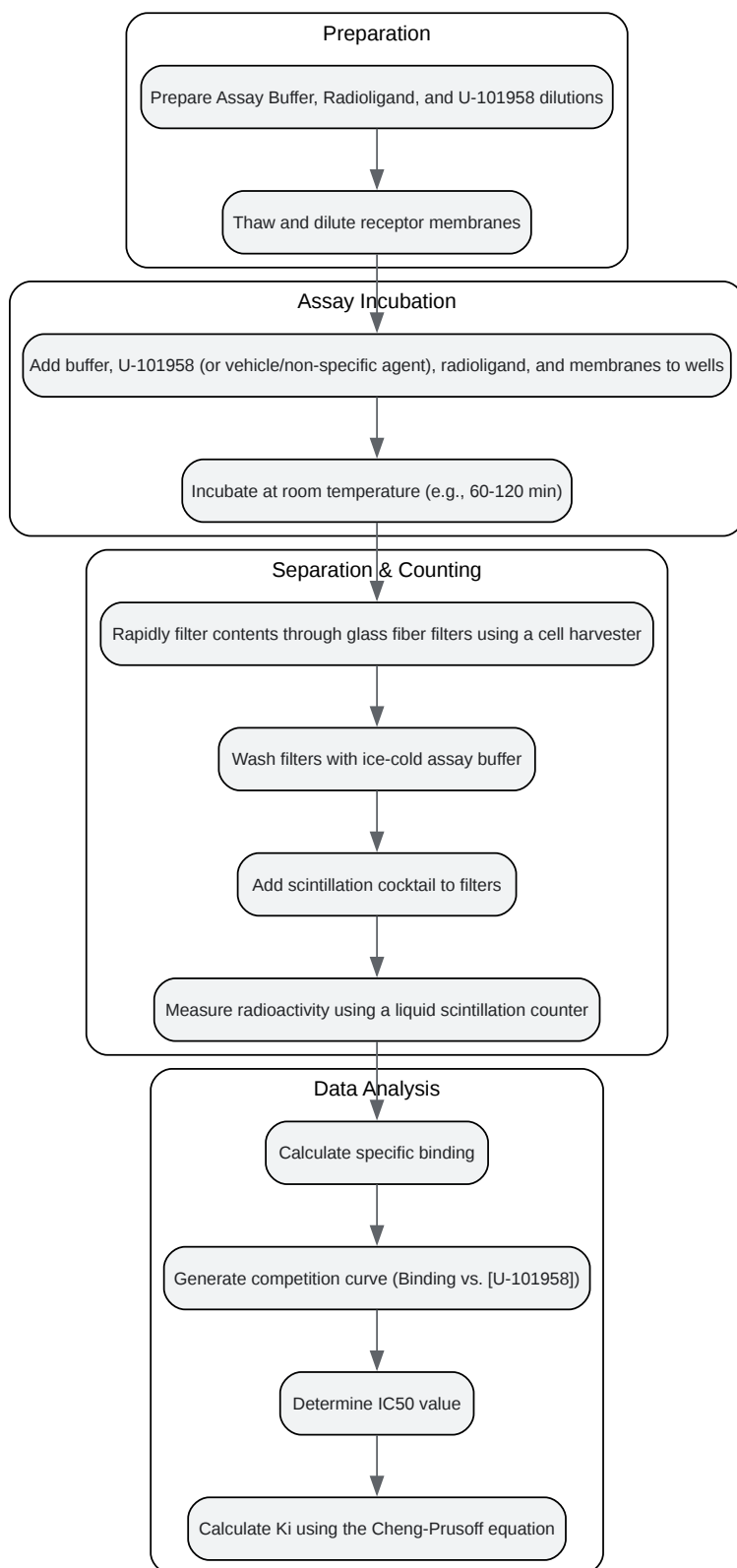
This section details the protocol for a competitive radioligand binding assay to determine the affinity of **U-101958 maleate** for the human dopamine D4 receptor.

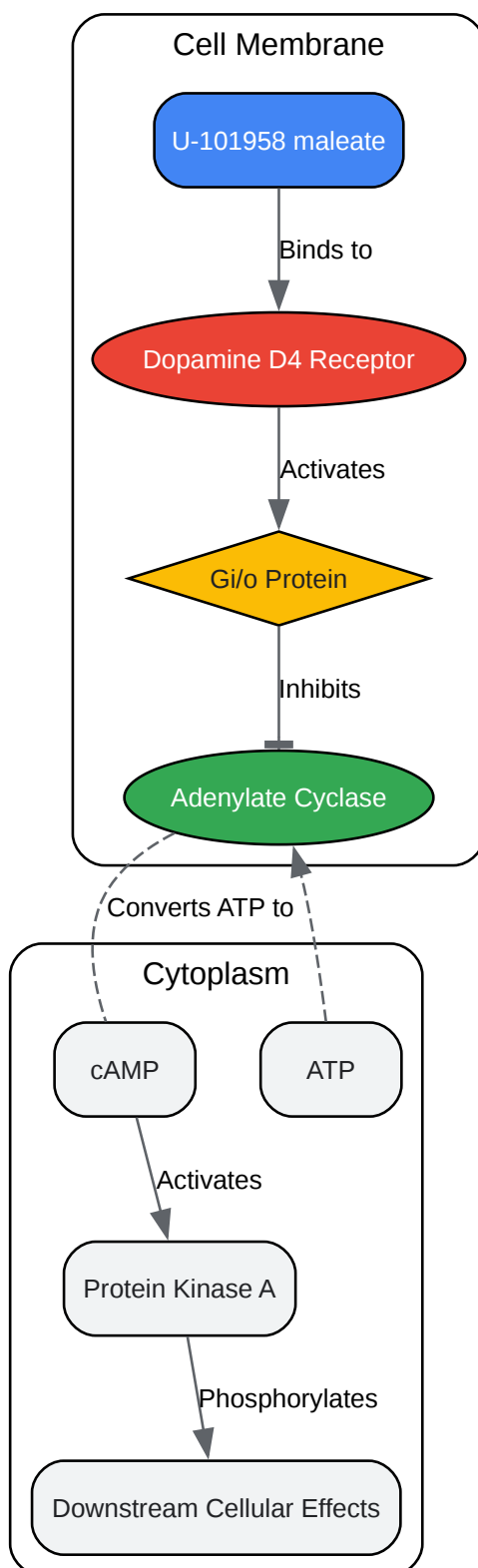
Materials and Reagents

- Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [³H]Spiperone or another suitable high-affinity dopamine D4 receptor antagonist.

- Test Compound: **U-101958 maleate**.
- Non-specific Binding Agent: A high concentration of a non-radiolabeled dopamine D4 antagonist (e.g., 10 μ M haloperidol or spiperone).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Cell harvester.
- Liquid scintillation counter.

Experimental Workflow





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References

- 1. U101958 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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